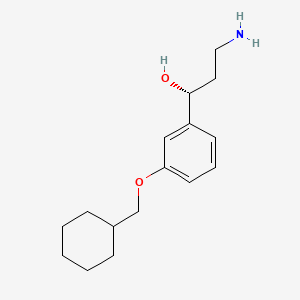

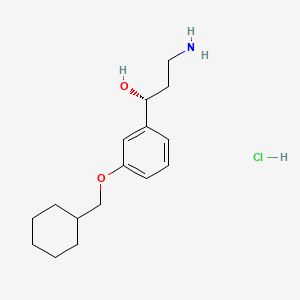

Emixustat

Description

EMIXUSTAT is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

a visual cycle modulator that inhibits retinal pigment epithelium 65 protein

See also: Emixustat Hydrochloride (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

(1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIGGYYSZBWCGC-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)COC2=CC=CC(=C2)[C@@H](CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150665 | |

| Record name | Emixustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141777-14-1 | |

| Record name | Emixustat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141777-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emixustat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141777141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emixustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emixustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMIXUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02DZ1HBF0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of RPE65 Inhibition by Emixustat in Retinal Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism and therapeutic potential of Emixustat, a small molecule inhibitor of the retinal pigment epithelium-specific 65 kDa protein (RPE65). By modulating the visual cycle, Emixustat offers a novel approach to treating a range of retinal diseases characterized by the accumulation of toxic byproducts or metabolic stress. This document details the molecular mechanism of RPE65 inhibition, summarizes key preclinical and clinical data, outlines experimental protocols for assessing drug activity, and presents visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Visual Cycle and RPE65

The vertebrate visual cycle is a critical enzymatic process that regenerates the visual chromophore, 11-cis-retinal, which is essential for both rod and cone-mediated vision.[1][2] This intricate pathway, occurring in the photoreceptor cells and the retinal pigment epithelium (RPE), is fundamental for sustained sight.[3] A key enzyme in this cycle is the RPE65, an isomerohydrolase located in the smooth endoplasmic reticulum of RPE cells.[1][3] RPE65 catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol. This step is rate-limiting in the regeneration of rhodopsin.

Mutations in the RPE65 gene can lead to a severe loss of protein function, disrupting the visual cycle and causing inherited retinal diseases such as Leber's congenital amaurosis (LCA) and retinitis pigmentosa. Furthermore, the visual cycle can produce toxic byproducts, such as N-retinylidene-N-retinylethanolamine (A2E), a component of lipofuscin. The accumulation of A2E in RPE cells is implicated in the pathogenesis of diseases like Stargardt disease and age-related macular degeneration (AMD).

Emixustat: A Modulator of the Visual Cycle

Emixustat hydrochloride is an orally available, non-retinoid small molecule that acts as a potent and specific inhibitor of RPE65. By binding to RPE65, Emixustat blocks the conversion of all-trans-retinyl esters to 11-cis-retinol, thereby slowing down the visual cycle. This mechanism of action has two primary therapeutic implications:

-

Reduction of Toxic Byproducts: By limiting the rate of the visual cycle, Emixustat reduces the availability of all-trans-retinal and 11-cis-retinal, the precursors for the formation of A2E and other toxic bis-retinoids. In animal models, Emixustat has been shown to decrease the accumulation of A2E.

-

Decreased Metabolic Demand: The retina has a high metabolic rate, particularly in dark-adapted conditions. By slowing the visual cycle, Emixustat reduces the metabolic and oxygen demands of the retina, which may be beneficial in ischemic retinal diseases like diabetic retinopathy.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of Emixustat.

Table 1: Preclinical Data for Emixustat

| Parameter | Value | Species/System | Reference |

| RPE65 Inhibition (IC50) | 4.4 nM | In vitro (overexpressed RPE65/LRAT) | |

| ~98 nM | In vitro (bovine RPE microsomes) | ||

| Chromophore Reduction (ED50) | 0.18 mg/kg | Wild-type mice (single oral dose) | |

| Rod Photoreceptor Recovery (ERG) (ED50) | 0.21 mg/kg | Wild-type mice | |

| Retinal Cation Channel Activity Reduction | Dose-dependent | Brown Norway rats | |

| Retinal Oxygen Consumption Reduction | Demonstrated | Long Evans rats |

Table 2: Clinical Trial Data for Emixustat in Stargardt Disease

| Parameter | Dose | Result | Study | Reference |

| Suppression of Rod b-wave Recovery Rate (Mean) | 2.5 mg | -3.31% | Phase 2 | |

| 5 mg | 52.2% | Phase 2 | ||

| 10 mg | 91.86% | Phase 2 | ||

| Macular Atrophy Progression Rate (vs. Placebo) | 10 mg | No significant difference (p=0.8091) | Phase 3 (Primary Endpoint) | |

| 10 mg | 40.8% reduction in patients with smaller baseline lesions (p=0.0206) | Phase 3 (Post-hoc Analysis) |

Table 3: Clinical Trial Data for Emixustat in Diabetic Retinopathy

| Parameter | Dose | Result | Study | Reference |

| Change in Central Subfield Thickness (vs. Placebo) | Up to 40 mg/day | -11.9 µm (Emixustat) vs. +36.2 µm (Placebo) (p=0.076) | Phase 2 | |

| Change in Total Macular Volume (vs. Placebo) | Up to 40 mg/day | -0.13 mm³ (Emixustat) vs. +0.23 mm³ (Placebo) (p=0.026) | Phase 2 | |

| Change in Median VEGF Levels (vs. Placebo) | Up to 40 mg/day | -70.0 pg/mL (Emixustat) vs. +42.7 pg/mL (Placebo) | Phase 2 |

Signaling Pathways and Experimental Workflows

The Visual Cycle and RPE65 Inhibition by Emixustat

The following diagram illustrates the canonical visual cycle and the point of intervention by Emixustat.

Experimental Workflow for In Vitro RPE65 Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory potential of a compound like Emixustat on RPE65 activity in vitro.

Detailed Experimental Protocols

In Vitro RPE65 Isomerase Inhibition Assay

This protocol is a composite based on methodologies described in the literature.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Emixustat for RPE65 isomerase activity.

Materials:

-

Bovine RPE microsomes (prepared as previously described)

-

Emixustat hydrochloride

-

All-trans-[3H]-retinol

-

Cellular retinaldehyde-binding protein (CRALBP)

-

Reaction buffer (e.g., 10 mM 1,3-bis[tris(hydroxymethyl)-methylamino]propane (BTP), pH 8.0, 100 mM NaCl)

-

Bovine serum albumin (BSA)

-

Methanol

-

Hexane

-

HPLC system with a flow scintillation analyzer

Procedure:

-

Prepare a reaction mixture containing bovine RPE microsomes (e.g., 25 µg protein) in the reaction buffer.

-

Add varying concentrations of Emixustat (dissolved in a suitable solvent like DMF) or vehicle control to the reaction mixture.

-

Pre-incubate the mixture for a short period (e.g., 5 minutes) at room temperature.

-

Initiate the reaction by adding all-trans-[3H]-retinol (e.g., 0.2 µM) and CRALBP.

-

Incubate the reaction at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding an excess of cold methanol.

-

Extract the retinoids from the reaction mixture using an organic solvent such as hexane.

-

Analyze the extracted retinoids by reverse-phase HPLC coupled with a flow scintillation analyzer to separate and quantify the radiolabeled 11-cis-retinol.

-

Calculate the percentage of inhibition of 11-cis-retinol formation for each Emixustat concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Emixustat concentration and fitting the data to a sigmoidal dose-response curve.

Full-Field Electroretinography (ERG) in Clinical Trials

The following is a generalized protocol based on the International Society for Clinical Electrophysiology of Vision (ISCEV) standards, which are frequently cited in Emixustat clinical trials.

Objective: To assess the pharmacodynamic effect of Emixustat on rod photoreceptor function.

Procedure:

-

Patient Preparation: After obtaining informed consent, the patient's pupils are maximally dilated. The patient is then dark-adapted for a minimum of 20 minutes.

-

Electrode Placement: Recording electrodes (e.g., corneal, conjunctival, or skin electrodes) are placed on the eye, a reference electrode is placed on the forehead or temple, and a ground electrode is placed on the earlobe or another remote location.

-

Dark-Adapted Recordings:

-

Rod Response: A dim, single flash of light (e.g., 0.01 cd·s/m²) is presented in a Ganzfeld stimulator to elicit a rod-driven response. The b-wave amplitude is the primary measure of interest.

-

Maximal Combined Rod-Cone Response: A standard bright flash (e.g., 3.0 cd·s/m²) is used to elicit a response from both rods and cones.

-

-

Light Adaptation: The patient is then light-adapted for approximately 10 minutes to a standard background illumination.

-

Light-Adapted Recordings:

-

Cone Response: A single bright flash is presented on the adapting background to assess cone function.

-

30 Hz Flicker: A rapidly flickering light stimulus is used to isolate the cone pathway response.

-

-

Photobleaching and Recovery: To specifically assess the effect of Emixustat on the visual cycle, a photobleaching protocol is employed. After baseline ERG recordings, the patient's eyes are exposed to a bright, bleaching light for a defined period. ERG recordings, particularly the rod b-wave, are then repeated at specific time points (e.g., 10, 20, 30 minutes) post-bleach to measure the rate of recovery of rod sensitivity.

-

Data Analysis: The primary endpoint is often the suppression of the rod b-wave recovery rate, calculated as the percentage change in the recovery slope after treatment compared to baseline.

Quantification of A2E in Retinal Tissue

This protocol is based on HPLC and mass spectrometry methods described in the literature.

Objective: To quantify the amount of A2E in RPE tissue samples.

Materials:

-

RPE-choroid tissue samples

-

Solvents for extraction (e.g., chloroform, methanol, phosphate-buffered saline)

-

HPLC system with a photodiode array (PDA) detector

-

Mass spectrometer (e.g., single quadrupole or tandem mass spectrometer) with an electrospray ionization (ESI) source

-

Reverse-phase C18 column

-

A2E standard

Procedure:

-

Tissue Extraction: Homogenize the RPE-choroid tissue in a mixture of chloroform, methanol, and PBS. Perform subsequent washes with organic solvents to extract the lipophilic A2E.

-

Sample Preparation: Dry the organic extract and resuspend it in a suitable solvent for HPLC analysis (e.g., methanol with 0.1% trifluoroacetic acid).

-

HPLC-PDA Analysis:

-

Inject the sample onto a reverse-phase C18 column.

-

Elute A2E using a gradient of acetonitrile and water (both containing an ion-pairing agent like TFA).

-

Monitor the elution profile at the characteristic absorbance wavelength of A2E (around 430-440 nm).

-

Quantify the A2E peak by comparing its area to a standard curve generated with known concentrations of synthetic A2E.

-

-

HPLC-MS/MS Analysis for Enhanced Specificity and Sensitivity:

-

Couple the HPLC system to a mass spectrometer.

-

Use ESI in positive ion mode to detect the molecular ion of A2E (m/z 592.5).

-

For absolute quantification, perform tandem mass spectrometry (MS/MS) by selecting the parent ion (m/z 592.5) and monitoring a specific fragment ion (e.g., m/z 418).

-

Quantify A2E by comparing the area of the extracted ion chromatogram of the fragment ion to a standard curve.

-

Conclusion

Emixustat represents a targeted therapeutic strategy for a variety of retinal diseases by modulating the visual cycle through the inhibition of RPE65. Its mechanism of action, which reduces the accumulation of toxic byproducts and decreases retinal metabolic demand, holds promise for conditions such as Stargardt disease and diabetic retinopathy. The quantitative data from preclinical and clinical studies provide a strong rationale for its continued investigation. The experimental protocols outlined in this guide serve as a foundation for researchers and drug development professionals to further explore the therapeutic potential of visual cycle modulators in ophthalmology. While the phase 3 trial for Stargardt disease did not meet its primary endpoint for the overall population, post-hoc analyses suggest potential benefits in specific patient subgroups, warranting further investigation. The findings from the diabetic retinopathy trial also suggest a potential role for Emixustat in reducing macular edema. Continued research is crucial to fully elucidate the clinical utility of RPE65 inhibition in the management of retinal diseases.

References

- 1. Phase 1, dose-ranging study of emixustat hydrochloride (ACU-4429), a novel visual cycle modulator, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Same-session functional assessment of rat retina and brain with manganese-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

The Effect of Emixustat Hydrochloride on 11-cis-retinal Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emixustat hydrochloride is a first-in-class, orally administered small molecule that modulates the visual cycle by specifically inhibiting the retinal pigment epithelium-specific 65 kDa protein (RPE65). This enzyme is a critical component of the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol, a necessary precursor to the visual chromophore, 11-cis-retinal. By reversibly and potently inhibiting RPE65, emixustat reduces the production of 11-cis-retinal in a dose-dependent manner. This mechanism of action is being investigated as a therapeutic strategy for retinal diseases characterized by the accumulation of toxic byproducts of the visual cycle, such as N-retinylidene-N-retinylethanolamine (A2E) in Stargardt disease. This document provides an in-depth technical overview of emixustat's core mechanism, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways.

Core Mechanism of Action

Emixustat hydrochloride is a non-retinoid competitive inhibitor of the all-trans-retinyl ester isomerohydrolase, RPE65.[1][2] The visual cycle is a critical metabolic pathway in the retina that regenerates the 11-cis-retinal chromophore after its photoisomerization to all-trans-retinal upon light absorption by rhodopsin.[2] The rate-limiting step in this cycle is the enzymatic conversion of all-trans-retinyl esters (stored in the RPE) to 11-cis-retinol, a reaction catalyzed by RPE65.[3]

Emixustat binds to RPE65, preventing the isomerohydrolase reaction.[1] This targeted inhibition leads to a significant, yet reversible, reduction in the downstream production of 11-cis-retinal. The direct consequence is a slowing of the entire visual cycle. In pathological conditions like Stargardt disease, which is caused by mutations in the ABCA4 gene, the clearance of all-trans-retinal from photoreceptor outer segments is impaired, leading to the formation and accumulation of toxic bis-retinoid compounds like A2E. By limiting the available pool of 11-cis-retinal and its photoproduct, all-trans-retinal, emixustat is thought to decrease the rate of A2E biosynthesis, thereby potentially slowing the progression of retinal degeneration.

Signaling Pathway: The Visual Cycle and Emixustat Inhibition

The following diagram illustrates the canonical visual cycle and the specific point of inhibition by emixustat hydrochloride.

Quantitative Data

The effects of emixustat have been quantified through in vitro assays, pharmacokinetic studies, and pharmacodynamic measurements in clinical trials.

In Vitro RPE65 Inhibition

Emixustat is a potent inhibitor of RPE65 enzymatic activity.

| Compound | IC₅₀ | Assay System |

| Emixustat | 4.4 nM | In vitro retinol isomerization assay |

| (R)-emixustat | 91 ± 6 nM | Bovine RPE microsomes |

| (S)-emixustat | 150 ± 24 nM | Bovine RPE microsomes |

| Data sourced from MedchemExpress and Molecular Pharmacology. |

Clinical Pharmacokinetics (Healthy Volunteers)

A Phase 1b study in healthy volunteers established the pharmacokinetic profile of emixustat following 14 days of once-daily oral administration. The drug was rapidly absorbed and eliminated.

| Dose Group | Tₘₐₓ (Median, hours) | t₁/₂ (Mean, hours) | Cₘₐₓ (Mean, ng/mL) | AUC₀₋₂₄ (Mean, ng·h/mL) |

| 5 mg | 3.0 - 5.0 | 4.6 - 7.9 | Data not specified | Data not specified |

| 10 mg | 3.0 - 5.0 | 4.6 - 7.9 | Data not specified | Data not specified |

| 20 mg | 3.0 - 5.0 | 4.6 - 7.9 | Data not specified | Data not specified |

| 30 mg | 3.0 - 5.0 | 4.6 - 7.9 | Data not specified | Data not specified |

| 40 mg | 3.0 - 5.0 | 4.6 - 7.9 | Data not specified | Data not specified |

| Note: Specific Cₘₐₓ and AUC values were generally dose-proportional but not detailed in the referenced abstracts. The ranges for Tₘₐₓ and t₁/₂ cover all dose groups. |

Clinical Pharmacodynamics (Stargardt Disease Patients)

The biological activity of emixustat was confirmed in patients with Stargardt disease by measuring the suppression of rod photoreceptor recovery via electroretinography (ERG) after a photobleach. This serves as a direct pharmacodynamic marker of RPE65 inhibition.

| Daily Dose | N | Mean Suppression of Rod b-wave Recovery Rate | Median Suppression of Rod b-wave Recovery Rate |

| 2.5 mg | 7 | -3.31% | -12.23% |

| 5 mg | 9 | 52.2% | 68.0% |

| 10 mg | 7 | 91.86% | 96.69% |

| Data from a 1-month study in subjects with macular atrophy secondary to Stargardt disease. |

Safety and Tolerability

Across multiple clinical trials, emixustat has been generally well-tolerated. The most common adverse events are ocular in nature and are directly related to the drug's mechanism of action (i.e., the slowing of the visual cycle).

| Adverse Event | Frequency in Emixustat-Treated Subjects |

| Delayed Dark Adaptation | 55% |

| Chromatopsia (color vision changes) | 18% |

| Visual Impairment / Blurred Vision | 15% - 17% |

| Erythropsia (red-tinted vision) | 15% |

| Frequencies compiled from studies in patients with Geographic Atrophy and Stargardt disease. |

Experimental Protocols

In Vitro RPE65 Isomerase Activity Assay

This protocol provides a general methodology for assessing the inhibitory potential of compounds like emixustat on RPE65.

Objective: To quantify the inhibition of 11-cis-retinol production from all-trans-retinol in a microsomal preparation containing RPE65.

Materials:

-

Bovine RPE microsomes (source of RPE65)

-

all-trans-retinol (substrate)

-

Emixustat hydrochloride (or other test inhibitors)

-

Cofactors (e.g., CRALBP)

-

Reaction buffer (e.g., phosphate buffer with appropriate pH)

-

Methanol (for quenching the reaction)

-

Hexane (for extraction)

-

High-Performance Liquid Chromatography (HPLC) system with a normal-phase column

Methodology:

-

Preparation: Prepare stock solutions of emixustat and all-trans-retinol in a suitable solvent (e.g., ethanol).

-

Pre-incubation: In a microcentrifuge tube, pre-incubate the bovine RPE microsomes with varying concentrations of emixustat (or vehicle control) for 5 minutes at room temperature. This allows the inhibitor to bind to the enzyme.

-

Initiation: Add all-trans-retinol to the mixture to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C in the dark to allow for the conversion to 11-cis-retinol.

-

Quenching: Stop the reaction by adding an excess of cold methanol.

-

Extraction: Extract the retinoids from the aqueous phase by adding hexane, vortexing, and centrifuging to separate the layers.

-

Analysis: Evaporate the hexane (organic) layer to dryness under nitrogen and reconstitute the retinoid residue in the mobile phase. Inject the sample into the HPLC system.

-

Quantification: Measure the peak corresponding to 11-cis-retinol and compare the amounts produced in the inhibitor-treated samples to the vehicle control. Calculate the percent inhibition and determine the IC₅₀ value.

Clinical Electroretinography (ERG) Protocol for Pharmacodynamic Assessment

This protocol outlines the key steps for measuring emixustat's in vivo effect on retinal function.

Objective: To measure the dose-dependent suppression of rod photoreceptor recovery after photobleaching as a pharmacodynamic marker of RPE65 inhibition.

Equipment:

-

Ganzfeld ERG system

-

Contact lens electrodes (e.g., DTL fiber)

-

Photostimulator (for photobleaching)

Methodology:

-

Patient Preparation: Dark-adapt the patient for a minimum of 30 minutes. Anesthetize the cornea with a topical proparacaine drop and dilate the pupils.

-

Baseline Measurement: Place the recording electrode on the cornea. In the dark-adapted state, record a baseline scotopic (rod-mediated) ERG response to a flash of light. The amplitude of the b-wave is the primary measure of interest.

-

Photobleaching: Expose the eye to a strong, diffuse light flash (photobleach) for a standardized duration to isomerize a majority of the rhodopsin.

-

Recovery Measurement: Immediately following the photobleach, return the patient to darkness. Record scotopic ERG responses at fixed time intervals (e.g., every 2-5 minutes) for up to 30-45 minutes.

-

Data Analysis: Plot the recovery of the rod b-wave amplitude over time. The rate of recovery is calculated.

-

Primary Endpoint Calculation: The procedure is performed at baseline (before drug administration) and at the end of the treatment period (e.g., after 1 month of daily emixustat). The primary outcome is the percent suppression of the rod b-wave recovery rate at the end of treatment compared to the baseline rate.

Clinical Trial Workflow

The evaluation of emixustat in Stargardt disease follows a structured clinical trial protocol.

References

- 1. Emixustat for Geographic Atrophy Secondary to AMD - American Academy of Ophthalmology [aao.org]

- 2. Randomised study evaluating the pharmacodynamics of emixustat hydrochloride in subjects with macular atrophy secondary to Stargardt disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preclinical Profile of Emixustat for Stargardt Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stargardt disease, the most prevalent form of inherited juvenile macular degeneration, is primarily caused by mutations in the ABCA4 gene.[1][2][3][4][5] This genetic defect disrupts the normal transport of retinoids in the photoreceptor cells, leading to the accumulation of toxic bisretinoid compounds, most notably N-retinylidene-N-retinylethanolamine (A2E), within the retinal pigment epithelium (RPE). This lipofuscin accumulation is cytotoxic, triggering RPE and subsequent photoreceptor cell death, which results in progressive central vision loss. Emixustat hydrochloride (formerly ACU-4429) is an orally administered small molecule designed to modulate the visual cycle, offering a potential therapeutic strategy to slow the progression of Stargardt disease. This technical guide provides a comprehensive overview of the preclinical data for Emixustat, focusing on its mechanism of action, efficacy in animal models, and key experimental protocols.

Mechanism of Action: Visual Cycle Modulation

Emixustat's therapeutic rationale is centered on its ability to modulate the visual cycle. The visual cycle is a critical enzymatic process in the retina responsible for regenerating the visual chromophore, 11-cis-retinal, which is essential for vision. Emixustat is a potent, non-retinoid inhibitor of the RPE-specific 65 kDa protein (RPE65), a key isomerase in this pathway.

By inhibiting RPE65, Emixustat slows the conversion of all-trans-retinyl esters to 11-cis-retinol, thereby reducing the overall rate of the visual cycle. This reduction in the availability of 11-cis-retinal and its photoproduct, all-trans-retinal, directly limits the substrates necessary for the formation of A2E and other toxic bisretinoids. In addition to inhibiting RPE65, preclinical evidence suggests that Emixustat can also act as a scavenger of all-trans-retinal by forming a transient Schiff base conjugate, further reducing its availability for toxic side reactions.

Preclinical Efficacy

The preclinical efficacy of Emixustat has been evaluated in various animal models, with a primary focus on the Abca4 knockout (Abca4-/-) mouse, a well-established model for Stargardt disease that exhibits accelerated lipofuscin and A2E accumulation.

In Vitro and In Vivo Potency

Emixustat demonstrates potent inhibition of RPE65 isomerase activity both in vitro and in vivo. The half-maximal inhibitory concentration (IC50) for RPE65 has been determined to be in the low nanomolar range. In vivo studies in wild-type mice have established the half-maximal effective dose (ED50) for reducing the production of 11-cis-retinal.

| Parameter | Value | Species/System | Reference |

| RPE65 Inhibition (IC50) | 4.4 nM | Bovine RPE microsomes | |

| 11-cis-retinal Reduction (ED50) | 0.18 mg/kg | Wild-type mice | |

| Rod Photoreceptor Recovery (ED50) | 0.21 mg/kg | Wild-type mice |

Reduction of A2E and Lipofuscin Accumulation

Chronic administration of Emixustat in Abca4-/- mice has been shown to significantly reduce the accumulation of A2E and lipofuscin autofluorescence in the RPE. This is a critical preclinical finding, as A2E accumulation is a hallmark of Stargardt disease pathology.

| Endpoint | Dose | Duration | Result | Animal Model | Reference |

| A2E Levels | 0.47 mg/kg/day (ED50) | 3 months | ~60% reduction | Abca4-/- mice | |

| A2E Levels | ≥ 0.30 mg/kg/day | 3 months | Statistically significant reduction | Abca4-/- mice | |

| Lipofuscin Autofluorescence | 0.3 and 3 mg/kg/day | 3 months | Marked reduction | Abca4-/- mice |

Protection Against Light-Induced Retinal Damage

In addition to reducing A2E accumulation, Emixustat has demonstrated a protective effect against light-induced photoreceptor cell death in albino mice. This suggests that by modulating the visual cycle, Emixustat can mitigate retinal damage from environmental stressors.

| Endpoint | Dose | Result | Animal Model | Reference |

| Photoreceptor Cell Loss | 0.3 mg/kg (single dose) | ~50% protection | Albino mice | |

| Photoreceptor Cell Loss | 1-3 mg/kg (single dose) | Nearly 100% protection | Albino mice |

Experimental Protocols

The preclinical evaluation of Emixustat has employed a range of standardized methodologies to assess its pharmacodynamics and efficacy.

Animal Models

The primary animal model used in preclinical studies of Emixustat for Stargardt disease is the Abca4 knockout (Abca4-/-) mouse. This model recapitulates key features of the human disease, including the progressive accumulation of lipofuscin and A2E in the RPE. Wild-type and albino mice have also been used for pharmacodynamic and light-damage studies, respectively.

Key Experimental Procedures

A generalized workflow for the preclinical assessment of Emixustat in the Abca4-/- mouse model is depicted below.

A2E Quantification: A2E levels in RPE eyecups are typically quantified by high-performance liquid chromatography (HPLC). This involves extraction of lipofuscin fluorophores from dissected RPE tissue followed by separation and quantification of the A2E peak based on co-elution with an authentic A2E standard and its characteristic UV-vis spectrum.

Lipofuscin Autofluorescence: Histological analysis of retinal cross-sections is used to visualize and qualitatively assess the reduction in lipofuscin autofluorescence in the RPE of treated versus control animals.

Electroretinography (ERG): ERG is employed to measure retinal function. In preclinical studies, a dose-dependent slowing of rod photoreceptor recovery after photobleaching is a key pharmacodynamic marker of Emixustat's activity, consistent with its mechanism of RPE65 inhibition.

Summary and Future Directions

The preclinical data for Emixustat provide a strong rationale for its development as a treatment for Stargardt disease. By potently inhibiting RPE65 and modulating the visual cycle, Emixustat effectively reduces the accumulation of the cytotoxic bisretinoid A2E in a relevant animal model of the disease. Furthermore, it has demonstrated a protective effect against light-induced retinal damage. These findings have supported the progression of Emixustat into clinical trials to evaluate its safety and efficacy in patients with Stargardt disease. The insights gained from these preclinical studies are invaluable for the ongoing development of visual cycle modulators as a therapeutic class for inherited retinal diseases.

References

- 1. Emerging Therapeutic Approaches and Genetic Insights in Stargardt Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Updates on Emerging Interventions for Autosomal Recessive ABCA4-Associated Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Therapy Approaches for Stargardt Disease [mdpi.com]

- 5. Safety and Efficacy of Emixustat in Stargardt Disease [ctv.veeva.com]

Emixustat's Impact on A2E Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-retinylidene-N-retinylethanolamine (A2E) is a cytotoxic bis-retinoid component of lipofuscin that accumulates in the retinal pigment epithelium (RPE), contributing to the pathogenesis of retinal degenerative diseases such as Stargardt disease and atrophic age-related macular degeneration (AMD). The accumulation of A2E is a consequence of the visual cycle, a critical metabolic pathway for vision. Emixustat hydrochloride, a novel, orally administered small molecule, is a potent inhibitor of the RPE-specific 65 kDa protein (RPE65), a key isomerase in the visual cycle. By modulating the visual cycle, Emixustat reduces the production of A2E precursors, thereby mitigating its accumulation and subsequent retinal damage. This technical guide provides an in-depth analysis of Emixustat's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action: Targeting the Visual Cycle

The visual cycle is a series of enzymatic reactions that regenerate the visual chromophore, 11-cis-retinal, which is essential for photoreceptor function.[1] Emixustat is a visual cycle modulator that specifically inhibits RPE65, the enzyme responsible for converting all-trans-retinyl esters to 11-cis-retinol.[2][3] This inhibition is a critical rate-limiting step in the visual cycle.[4] By slowing down this process, Emixustat reduces the availability of 11-cis-retinal and its photoproduct, all-trans-retinal.[5] These retinoids are the essential precursors for the formation of A2E. Consequently, the inhibition of RPE65 by Emixustat leads to a downstream reduction in the biosynthesis and accumulation of A2E and other toxic bis-retinoids within the RPE.

Quantitative Data on Emixustat's Efficacy

The efficacy of Emixustat in reducing A2E and demonstrating biological activity has been evaluated in both preclinical animal models and human clinical trials. The following tables summarize the key quantitative findings.

Table 1: Preclinical Efficacy of Emixustat in Animal Models

| Animal Model | Treatment Details | Key Findings | Reference |

| Abca4-/- mice (model for Stargardt disease) | Chronic (3-month) oral administration | Marked reduction in lipofuscin autofluorescence. Approximately 60% reduction in A2E levels. | |

| Abca4-/- mice | 3 months daily treatment (0.3 or 3 mg/kg/day) | Dose-dependent reduction of A2E. Statistically significant reduction at doses ≥ 0.30 mg/kg/day. ED50 for reducing A2E accumulation was 0.47 mg/kg/day. | |

| Wild-type mice | Single oral dose | Dose-dependent reduction in the production of 11-cis retinal (ED50 = 0.18 mg/kg). Dose-dependent slowing of rod photoreceptor recovery measured by electroretinography (ED50 = 0.21 mg/kg). | |

| Albino mice | Single dose (0.3 mg/kg) | ~50% protective effect against light-induced photoreceptor cell loss. | |

| Albino mice | Single dose (1-3 mg/kg) | Nearly 100% effective in preventing light-induced photoreceptor cell loss. |

Table 2: Pharmacodynamic Effects of Emixustat in Human Clinical Trials

| Study Population | Treatment Details | Pharmacodynamic Endpoint | Key Findings | Reference |

| Geographic Atrophy (GA) secondary to AMD (Phase 2a) | 2, 5, 7, or 10 mg once daily for 90 days | Rod photoreceptor sensitivity recovery (electroretinography - ERG) | Dose-dependent suppression of rod photoreceptor sensitivity. Effect plateaued by Day 14 and was reversible within 7-14 days after cessation. | |

| Macular Atrophy secondary to Stargardt Disease | 2.5, 5, or 10 mg daily for 1 month | Suppression of rod b-wave amplitude recovery rate (ERG) after photobleaching | 10 mg dose: near-complete suppression (mean=91.86%). 5 mg dose: moderate suppression (mean=52.2%). 2.5 mg dose: no significant effect. | |

| GA secondary to AMD (Phase 2b/3) | 2.5, 5, or 10 mg once daily for 24 months | Mean annual growth rate of total GA area | No significant reduction in the growth rate of GA compared to placebo. | |

| Stargardt Disease (Phase 3) | 10 mg once daily for 24 months | Reduction in the rate of macular atrophy progression | The primary objective was to determine if emixustat reduces the rate of macular atrophy progression compared to placebo. |

Experimental Protocols

Quantification of A2E in Retinal Tissue by HPLC

This protocol provides a general framework for the extraction and quantification of A2E from RPE-choroid tissue, a common method used in preclinical evaluations of Emixustat.

-

Tissue Preparation: Eyecups from animal models are dissected to isolate the RPE-choroid layer.

-

Extraction: The tissue is homogenized in a solvent mixture, typically chloroform/methanol, to extract lipids and retinoids, including A2E.

-

Purification: The organic extract is washed with a saline solution to remove water-soluble contaminants. The organic phase containing A2E is collected and dried under a stream of nitrogen.

-

HPLC Analysis:

-

The dried extract is redissolved in a mobile phase-compatible solvent.

-

The sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column.

-

A gradient of solvents (e.g., acetonitrile and water with a modifying acid like formic acid) is used to separate the different components of the extract.

-

A2E and its isomers are detected using a UV-Vis detector, typically at a wavelength of 430-440 nm.

-

-

Quantification: The amount of A2E is determined by comparing the area under the curve (AUC) of the A2E peak in the sample chromatogram to a standard curve generated with known concentrations of synthetic A2E. Mass spectrometry can also be used for more specific and sensitive detection and quantification of A2E and its oxidized forms.

Assessment of Retinal Function by Electroretinography (ERG)

ERG is a non-invasive method used to measure the electrical responses of the various cell types in the retina, providing a functional assessment of the visual pathway. It is a key pharmacodynamic endpoint in clinical trials of Emixustat.

-

Subject Preparation: Subjects are dark-adapted for a specific period to allow for the regeneration of rhodopsin. Pupils are dilated with mydriatic eye drops.

-

Electrode Placement: A contact lens electrode is placed on the cornea, a reference electrode is placed on the forehead, and a ground electrode is placed on the earlobe.

-

Stimulation and Recording:

-

A series of light flashes of varying intensity and color are presented to the subject.

-

The electrical responses generated by the retina are recorded by the electrodes.

-

-

Waveform Analysis: The ERG waveform consists of several components, including the a-wave (originating from photoreceptors) and the b-wave (originating from bipolar and Müller cells).

-

Emixustat-Specific Protocol (Rod Recovery): To assess the effect of Emixustat, a photobleaching protocol is often used.

-

A baseline dark-adapted ERG is recorded.

-

The retina is then exposed to a bright light to bleach a significant portion of the rhodopsin.

-

ERG responses are recorded at intervals during the subsequent dark adaptation period to measure the rate of recovery of the rod b-wave amplitude.

-

Inhibition of RPE65 by Emixustat slows the regeneration of 11-cis-retinal, leading to a dose-dependent suppression of the rod b-wave amplitude recovery rate.

-

Visualization of Pathways and Workflows

Signaling Pathway of Emixustat's Action

Caption: Emixustat's inhibition of RPE65 in the visual cycle.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for preclinical evaluation of Emixustat.

Conclusion

Emixustat represents a targeted therapeutic approach to mitigating the accumulation of the cytotoxic bis-retinoid A2E by modulating the visual cycle. Preclinical studies have demonstrated its efficacy in reducing A2E levels and protecting the retina from damage. Clinical trials have confirmed its biological activity in humans through dose-dependent effects on retinal function as measured by ERG. While clinical trials in Geographic Atrophy have not shown a reduction in lesion progression, the investigation of Emixustat in Stargardt disease, a condition more directly linked to A2E accumulation, holds promise. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals working on novel therapies for retinal degenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Emixustat for Stargardt Disease | Kubota Pharmaceutical Holdings Co., Ltd. [kubotaholdings.co.jp]

- 3. Emixustat - Wikipedia [en.wikipedia.org]

- 4. Visual Cycle Modulation: A Novel Therapeutic Approach for the Treatment of GA in Dry AMD | Retinal Physician [retinalphysician.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

Emixustat for Proliferative Diabetic Retinopathy: A Technical Guide to a Novel Therapeutic Approach

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proliferative diabetic retinopathy (PDR) remains a leading cause of vision loss in working-age adults, driven by retinal hypoxia and subsequent pathological neovascularization. Current treatments, while effective, are often invasive and associated with significant side effects. Emixustat hydrochloride, a first-in-class, orally administered small molecule, presents a novel therapeutic strategy by modulating the visual cycle to reduce retinal metabolic demand. This technical guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical data supporting the potential of Emixustat for the treatment of PDR. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a deeper understanding of this innovative approach.

The Pathophysiology of Proliferative Diabetic Retinopathy

Chronic hyperglycemia in diabetes mellitus instigates a cascade of pathological changes in the retinal microvasculature, leading to capillary occlusion and non-perfusion. The resultant retinal ischemia and hypoxia trigger the upregulation of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), which drives the formation of new, fragile blood vessels on the surface of the retina and optic disc. This neovascularization is the hallmark of PDR and can lead to vitreous hemorrhage and tractional retinal detachment, causing severe vision loss.[1] The retina has a high metabolic rate, which is exacerbated in darkness, further contributing to the hypoxic stress in the diabetic eye.[2][3]

Emixustat: Mechanism of Action

Emixustat is a visual cycle modulator that acts as a potent, non-retinoid inhibitor of the retinal pigment epithelium-specific 65 kDa protein (RPE65). RPE65 is a critical enzyme in the visual cycle, responsible for the isomerization of all-trans-retinyl esters to 11-cis-retinol, a key step in the regeneration of the visual chromophore, 11-cis-retinal. By inhibiting RPE65, Emixustat slows down the visual cycle, thereby reducing the metabolic activity and oxygen consumption of photoreceptors, particularly in dark-adapted conditions.[2][4] This reduction in metabolic stress is hypothesized to alleviate the retinal hypoxia that drives the progression of diabetic retinopathy.

Preclinical Evidence

Preclinical studies in rodent models have provided proof-of-concept for Emixustat's proposed mechanism of action in reducing retinal metabolic demand.

Reduction of Dark Current and Photoreceptor Oxygen Consumption

Studies in Brown Norway and Long Evans rats demonstrated that Emixustat reduces the dark current and decreases photoreceptor oxygen consumption.

-

Dark Current Reduction: Manganese-enhanced magnetic resonance imaging (MEMRI) was used as a surrogate for retinal cGMP-gated cation channel current. Emixustat-treated rats showed a dose-dependent and statistically significant reduction in cation channel activity compared to vehicle-treated controls (P = 0.002), indicative of a reduction in the dark current.

-

Reduced Oxygen Consumption: Retinal oxygen tension (PO2) was measured using microelectrodes. In untreated rats, PO2 in the photoreceptor layers decreased after photobleaching as the retina dark-adapted. In contrast, Emixustat-treated rats maintained an elevated retinal PO2, consistent with reduced oxygen consumption due to the delay in dark adaptation.

Clinical Development: Phase 2 Study in PDR

A multicenter, randomized, double-masked, placebo-controlled Phase 2 clinical trial (NCT02753400; Protocol 4429-203) was conducted to evaluate the effects of oral Emixustat in subjects with PDR, with or without diabetic macular edema (DME).

Study Design

Twenty-three patients were randomized to receive either Emixustat or a placebo once daily for 12 weeks (84 days). The Emixustat group underwent a dose titration, with doses doubling weekly up to a maximum of 40 mg per day, after which a stable dose was maintained. The primary endpoint was the change in aqueous humor biomarkers associated with PDR from baseline to week 12. Secondary endpoints included changes in central subfield thickness (CST) and total macular volume (TMV) as assessed by spectral-domain optical coherence tomography (SD-OCT).

Efficacy Results

Table 1: Change in Retinal Thickness and Volume

| Parameter | Emixustat (n=9) | Placebo (n=11) | Difference in Means | p-value |

| Change in Central Subfield Thickness (μm) | -11.9 | +36.2 | -48.1 | 0.076 |

| Change in Total Macular Volume (mm³) | -0.13 | +0.23 | -0.36 | 0.026 |

Data from a post-hoc analysis of all subjects (with or without DME).

The study results showed a statistically significant reduction in total macular volume and a trend towards a reduction in central subfield thickness in the Emixustat group compared to the placebo group.

Table 2: Change in Aqueous Humor Cytokines

| Cytokine | Emixustat | Placebo | Statistical Significance |

| VEGF (Median Change, pg/mL) | -70.0 | +42.7 | Not Statistically Significant |

| VEGF (Median Change, %) | -11.8% | +6.7% | Not Statistically Significant |

| IL-1β, IL-6, IL-8, TGFβ-1 | No significant changes observed | No significant changes observed | Not Statistically Significant |

Data from the primary endpoint analysis.

While the primary endpoint of a statistically significant change in aqueous humor cytokines was not met, there was a numerical reduction in median VEGF levels in the Emixustat group, in contrast to an increase in the placebo group.

Safety and Tolerability

Emixustat was generally well-tolerated. The safety profile was consistent with previous studies, with the most common adverse events being ocular in nature and related to the mechanism of action of RPE65 inhibition.

Table 3: Common Adverse Events

| Adverse Event | Emixustat Group | Placebo Group |

| Delayed Dark Adaptation | More common | Less common |

| Visual Impairment/Blurred Vision | More common | Less common |

| Chromatopsia (Color vision changes) | More common | Less common |

Frequencies were not detailed in the provided search results.

These ocular adverse events were generally mild to moderate and reversible upon cessation of the drug.

Detailed Experimental Protocols

Preclinical: Measurement of Retinal Oxygen Consumption in Rats

This protocol is a synthesis of methodologies described for measuring retinal PO2 with microelectrodes.

-

Animal Model: Long Evans or Sprague-Dawley rats.

-

Anesthesia: Urethane or inactin administered intraperitoneally.

-

Surgical Preparation:

-

Tracheal cannulation for mechanical ventilation.

-

Stabilization of the eye using a fixed eye ring sutured at the limbus.

-

A small incision at the pars plana to allow for microelectrode entry.

-

-

Microelectrode:

-

Oxygen-sensitive microelectrodes (e.g., Clark-type) manufactured in-house or commercially sourced.

-

Calibration in equilibrated saline solutions before use.

-

-

Procedure:

-

The microelectrode is visualized within the eye using a planoconcave contact lens and an operating microscope.

-

The electrode tip is positioned on the retinal surface, away from major retinal vessels.

-

The electrode is advanced through the retina in controlled steps to measure PO2 as a function of depth.

-

Measurements are taken under both light-adapted (e.g., 13 mW/cm² white light at the cornea) and dark-adapted conditions.

-

-

Data Analysis:

-

Individual PO2 profiles are fitted to a multilayer mathematical model of PO2 distribution.

-

This model calculates the oxygen consumption rate in different retinal layers (e.g., outer retina and inner plexiform layer).

-

Preclinical: Manganese-Enhanced MRI (MEMRI) for Retinal Cation Influx

This protocol is a composite based on descriptions of MEMRI for retinal imaging in rats.

-

Animal Model: Brown Norway or Sprague-Dawley rats.

-

Anesthesia: Isoflurane anesthesia.

-

Procedure:

-

Acquire pre-contrast MR images.

-

Administer MnCl2 intravenously (e.g., 120 mM, 0.3 mL over 1-2 minutes).

-

For dark-adapted studies, conduct the procedure in a darkened environment.

-

For light-adapted studies, expose the animal to ambient light.

-

Post-contrast MRI is performed at specified time points (e.g., 2 hours post-injection).

-

-

Imaging Parameters:

-

High-field MRI scanner (e.g., 4.7T).

-

T1-weighted imaging sequences to visualize Mn2+ enhancement.

-

-

Data Analysis:

-

Signal intensity is measured in different retinal layers.

-

Comparison of Mn2+ uptake between different experimental conditions (e.g., dark vs. light, Emixustat vs. vehicle) is performed to assess changes in cation influx.

-

Clinical: Aqueous Humor Cytokine Analysis

This protocol is based on the methodology of the Phase 2 clinical trial (NCT02753400).

-

Sample Collection:

-

Aqueous humor samples are collected from the study eye at baseline and at the end of the 12-week treatment period.

-

Samples are obtained via an anterior chamber paracentesis under sterile conditions.

-

-

Cytokine Measurement:

-

Aqueous humor concentrations of pro-angiogenic and inflammatory cytokines (e.g., VEGF, IL-1β, IL-6, IL-8, TGFβ-1) are measured.

-

Multiplex bead-based immunoassays (e.g., Luminex) are utilized for simultaneous quantification of multiple analytes from a small sample volume.

-

-

Data Analysis:

-

The change in cytokine concentrations from baseline to week 12 is calculated for each patient.

-

Statistical comparisons of the changes between the Emixustat and placebo groups are performed.

-

Conclusion and Future Directions

Emixustat represents a promising, novel, and non-invasive therapeutic approach for proliferative diabetic retinopathy. By modulating the visual cycle to reduce retinal metabolic demand and oxygen consumption, Emixustat targets a fundamental driver of PDR pathogenesis. The Phase 2 clinical trial provided encouraging results, with statistically significant improvements in anatomical endpoints such as total macular volume. While the primary endpoint of changes in aqueous humor cytokines was not met, the observed numerical reduction in VEGF warrants further investigation.

Future research should focus on larger, longer-duration clinical trials to definitively establish the efficacy and safety of Emixustat in slowing the progression of PDR and reducing the need for invasive treatments. Further exploration of the dose-response relationship and the identification of patient subgroups most likely to benefit from this therapy will also be critical. The development of visual cycle modulators like Emixustat holds the potential to shift the treatment paradigm for diabetic retinopathy from managing late-stage complications to intervening earlier in the disease process.

References

- 1. Acucela begins Phase ll trial of emixustat to treat PDR - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. Determination of Mitochondrial Oxygen Consumption in the Retina Ex Vivo: Applications for Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emixustat for Proliferative Diabetic Retinopathy | Kubota Pharmaceutical Holdings Co., Ltd. [kubotaholdings.co.jp]

- 4. courses.grainger.illinois.edu [courses.grainger.illinois.edu]

Emixustat: A Modulator of the Visual Cycle for Ophthalmic Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Emixustat hydrochloride is a novel, orally bioavailable small molecule that acts as a modulator of the visual cycle.[1] It has garnered significant interest in the field of ophthalmology for its potential therapeutic applications in a range of retinal diseases, including age-related macular degeneration (AMD) and Stargardt disease.[2][3] This technical guide provides an in-depth overview of the basic research applications of Emixustat, focusing on its mechanism of action, preclinical and clinical findings, and detailed experimental protocols.

Mechanism of Action: Dual Functionality

Emixustat's primary mechanism of action is the potent and reversible inhibition of the retinal pigment epithelium-specific 65 kDa protein (RPE65).[4] RPE65 is a critical enzyme in the visual cycle, responsible for the isomerization of all-trans-retinyl esters to 11-cis-retinol, a key step in the regeneration of the visual chromophore 11-cis-retinal.[5] By inhibiting RPE65, Emixustat slows down the visual cycle, leading to a reduction in the levels of 11-cis-retinal and its photoproduct, all-trans-retinal. This modulation of the visual cycle is the foundation of its therapeutic potential.

Furthermore, research has revealed a second crucial function of Emixustat: it acts as a scavenger of all-trans-retinal (atRAL). Emixustat can form a Schiff base conjugate with atRAL, effectively sequestering this cytotoxic retinoid. The accumulation of atRAL and its byproducts, such as N-retinylidene-N-retinylethanolamine (A2E), is implicated in retinal pathologies. Therefore, Emixustat's dual action of inhibiting RPE65 and scavenging atRAL provides a multi-faceted approach to protecting the retina.

dot

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of Emixustat.

| Parameter | Value | Assay System | Reference |

| IC50 | 4.4 nM | In vitro RPE65 isomerase activity assay (cell homogenates) | |

| ED50 (Chromophore Reduction) | 0.18 mg/kg | In vivo in wild-type mice (single oral dose) | |

| ED50 (Rod Recovery by ERG) | 0.21 mg/kg | In vivo in wild-type mice (single oral dose) | |

| ED50 (A2E Reduction) | 0.47 mg/kg | In vivo in Abca4-/- mice (3-month chronic treatment) | |

| ED50 (Neovascularization Reduction) | 0.46 mg/kg | In vivo in retinopathy of prematurity rodent model |

| Animal Model | Emixustat Dose | Effect | Reference |

| Albino Mice (Light-Induced Damage) | 0.3 mg/kg (single dose) | ~50% protection against photoreceptor cell loss | |

| Albino Mice (Light-Induced Damage) | 1-3 mg/kg (single dose) | Nearly 100% protection against photoreceptor cell loss | |

| Abca4-/- Mice (A2E Accumulation) | 0.47 mg/kg (ED50, 3-month treatment) | ~60% reduction in A2E levels | |

| Wild-type Mice | 8 mg/kg | Nearly complete blockage of the visual cycle for over 7 days |

Experimental Protocols

In Vitro RPE65 Inhibition Assay

This protocol is a synthesis of methodologies described in the literature.

Objective: To determine the inhibitory potency (IC50) of Emixustat on RPE65 isomerase activity.

Materials:

-

Bovine RPE microsomes (source of RPE65 and LRAT)

-

all-trans-retinol (substrate)

-

Cellular retinaldehyde-binding protein (CRALBP)

-

Emixustat hydrochloride

-

Reaction buffer (e.g., 10 mM BTP, pH 8.0, 100 mM NaCl)

-

Bovine serum albumin (BSA)

-

Methanol (for quenching the reaction)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare a suspension of bovine RPE microsomes in the reaction buffer containing BSA and CRALBP.

-

Pre-incubate the RPE microsome suspension with varying concentrations of Emixustat (or vehicle control) at room temperature for 5 minutes.

-

Initiate the enzymatic reaction by adding all-trans-retinol to the mixture.

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Stop the reaction by adding methanol.

-

Analyze the production of 11-cis-retinol by HPLC.

-

Calculate the percentage of inhibition of RPE65 activity for each Emixustat concentration and determine the IC50 value.

dot

In Vivo Electroretinography (ERG) in Mice

This protocol is a generalized procedure based on descriptions from multiple studies.

Objective: To assess the pharmacodynamic effect of Emixustat on rod photoreceptor function in vivo.

Materials:

-

Mice (e.g., C57BL/6J)

-

Emixustat hydrochloride

-

Ganzfeld electroretinography (ERG) system

-

Anesthetic (e.g., ketamine/xylazine)

-

Mydriatic agent (e.g., tropicamide)

-

Topical anesthetic (e.g., proparacaine)

-

Heating pad

Procedure:

-

Administer Emixustat (or vehicle) to dark-adapted mice via oral gavage.

-

After a specified time (e.g., 4 hours), anesthetize the mice and dilate their pupils.

-

Place the mouse on a heating pad to maintain body temperature.

-

Position the recording electrodes on the cornea, with reference and ground electrodes placed subcutaneously.

-

Perform baseline scotopic ERG recordings.

-

Expose the mice to a photobleaching light stimulus to bleach a significant portion of rhodopsin.

-

Record the recovery of the scotopic b-wave amplitude at various time points in the dark.

-

Analyze the rate and extent of rod recovery in Emixustat-treated versus control animals.

dot

Light-Induced Retinal Damage Model

This protocol is based on methodologies used to evaluate the protective effects of Emixustat.

Objective: To determine the efficacy of Emixustat in protecting photoreceptors from light-induced damage.

Materials:

-

Albino mice (e.g., BALB/c) or other susceptible strains (e.g., Abca4-/- Rdh8-/-)

-

Emixustat hydrochloride

-

Light exposure system capable of delivering high illuminance (e.g., 8,000-10,000 lux)

-

Optical coherence tomography (OCT) system

-

Histology equipment

Procedure:

-

Administer Emixustat (or vehicle) to dark-adapted mice.

-

After a specified pre-treatment time (e.g., 24 hours), expose the mice to a bright, continuous light for a defined period (e.g., 1 hour).

-

Return the mice to a dark environment for a recovery period (e.g., 3 days).

-

Assess retinal structure and photoreceptor layer thickness using OCT.

-

For histological analysis, euthanize the mice, enucleate the eyes, and process for sectioning and staining (e.g., H&E).

-

Quantify the outer nuclear layer (ONL) thickness to determine the extent of photoreceptor cell loss.

A2E Quantification by HPLC

This protocol is a simplified overview based on established methods.

Objective: To quantify the levels of A2E in retinal tissue.

Materials:

-

Mouse eyes

-

Homogenization buffer

-

Organic solvents (e.g., chloroform, methanol)

-

HPLC system with a C18 reverse-phase column and a UV-Vis or fluorescence detector

-

A2E standard

Procedure:

-

Dissect the retinas from enucleated mouse eyes.

-

Homogenize the retinal tissue.

-

Extract lipids, including A2E, using an organic solvent mixture.

-

Dry the organic phase and resuspend the lipid extract in a suitable solvent for HPLC analysis.

-

Inject the sample into the HPLC system.

-

Separate A2E from other components using a gradient elution.

-

Detect A2E by its characteristic absorbance (around 430-440 nm) or fluorescence.

-

Quantify A2E levels by comparing the peak area to a standard curve generated with a known amount of A2E.

Clinical Applications and Future Directions

Emixustat has been investigated in clinical trials for geographic atrophy (GA) secondary to AMD and for Stargardt disease. While a Phase 2b/3 trial for GA did not meet its primary endpoint of reducing the rate of lesion enlargement, a post hoc analysis of a Phase 3 trial for Stargardt disease suggested a potential benefit in reducing lesion progression in a subgroup of patients with smaller atrophic lesions at baseline. The most common adverse events observed in clinical trials were ocular in nature and consistent with the drug's mechanism of action, including delayed dark adaptation and chromatopsia (color vision disturbances).

The dual mechanism of RPE65 inhibition and atRAL scavenging makes Emixustat a valuable tool for basic research into the pathophysiology of retinal diseases where visual cycle dysregulation and retinoid toxicity are implicated. Future research may focus on optimizing dosing regimens, exploring its potential in other retinal conditions like diabetic retinopathy, and developing derivatives with improved pharmacokinetic profiles. The insights gained from studying Emixustat will undoubtedly contribute to the development of next-generation therapies for blinding retinal diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental Approaches to the Study of A2E, a Bisretinoid Lipofuscin Chromophore of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pharmacokinetics of Oral Emixustat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of oral Emixustat, a novel, small-molecule inhibitor of retinal pigment epithelium 65 (RPE65) isomerase. Emixustat is under investigation for the treatment of various retinopathies, including Stargardt disease and diabetic retinopathy.[1] This document summarizes key pharmacokinetic parameters, details experimental methodologies from pivotal studies, and visualizes the underlying biological and experimental pathways.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

An ADME study in healthy male subjects following a single 40 mg oral dose of [14C]-emixustat revealed that the compound is rapidly absorbed and eliminated.[1] The majority of the administered radioactivity was recovered in the urine, indicating it as the primary route of excretion.[1]

Absorption

Emixustat is rapidly absorbed following oral administration. In a Phase 1b study involving healthy volunteers receiving single daily doses of 5, 10, 20, 30, or 40 mg for 14 days, the median time to maximum plasma concentration (Tmax) was observed to be between 3.0 and 5.0 hours.[2]

Distribution

Currently, detailed information regarding the tissue distribution of Emixustat in humans is not extensively available in the public domain. Preclinical studies in mice have shown distribution to ocular tissue.

Metabolism

Biotransformation of Emixustat is a significant contributor to its clearance. The primary metabolic pathways involve the oxidation of the cyclohexyl moiety and oxidative deamination of the 3R-hydroxypropylamine group.[1] This results in the formation of several metabolites, with three major metabolites identified in human plasma: ACU-5124, ACU-5116, and ACU-5149. These metabolites account for a substantial portion of the total circulating radioactivity. In vitro studies using human hepatocytes have shown that unchanged Emixustat accounted for 33.7% of the sample radioactivity, with cyclohexanol metabolites being predominant.

Excretion

Emixustat and its metabolites are primarily eliminated through the kidneys. Following a single 40-mg oral dose of [14C]-emixustat, over 90% of the total administered radioactivity was recovered in the urine within 24 hours.

Pharmacokinetic Parameters

The pharmacokinetic profile of Emixustat has been characterized in several clinical studies. The data indicates a generally dose-proportional increase in exposure.

Table 1: Single-Dose Pharmacokinetic Parameters of Oral Emixustat in Healthy Volunteers

| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC0-24 (ng·hr/mL) | t1/2 (hr) |

| 5 | 13.8 ± 5.5 | 4.0 (2.0-6.0) | 134 ± 48 | 5.9 ± 1.5 |

| 10 | 32.1 ± 11.1 | 4.0 (2.0-8.0) | 336 ± 113 | 6.4 ± 1.8 |

| 20 | 60.5 ± 21.2 | 4.0 (3.0-6.0) | 658 ± 224 | 7.9 ± 2.4 |

| 30 | 88.7 ± 35.1 | 4.5 (3.0-8.0) | 987 ± 369 | 7.1 ± 1.9 |

| 40 | 115.0 ± 45.7 | 4.0 (3.0-6.0) | 1280 ± 495 | 7.1 ± 1.8 |

Data presented as mean ± SD for Cmax, AUC, and t1/2, and median (range) for Tmax. Data is synthesized from a Phase 1b study in healthy volunteers.

Table 2: Multiple-Dose (Day 14) Pharmacokinetic Parameters of Oral Emixustat in Healthy Volunteers

| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC0-24 (ng·hr/mL) | t1/2 (hr) |

| 5 | 15.6 ± 5.8 | 4.0 (2.0-6.0) | 155 ± 58 | 4.6 ± 1.1 |

| 10 | 36.4 ± 13.9 | 4.0 (2.0-8.0) | 389 ± 145 | 5.7 ± 1.6 |

| 20 | 72.8 ± 28.9 | 4.0 (3.0-6.0) | 815 ± 311 | 6.8 ± 2.1 |

| 30 | 105.0 ± 42.1 | 4.0 (3.0-8.0) | 1190 ± 458 | 6.2 ± 1.7 |

| 40 | 135.0 ± 56.4 | 4.0 (3.0-6.0) | 1540 ± 623 | 6.3 ± 1.6 |

Data presented as mean ± SD for Cmax, AUC, and t1/2, and median (range) for Tmax. Data is synthesized from a Phase 1b study in healthy volunteers. No significant accumulation was observed with multiple-dose administration.

Experimental Protocols

Human ADME Study

-

Study Design: A single-center, open-label, single-dose study in healthy male subjects.

-

Dosing: A single oral dose of 40 mg of [14C]-emixustat was administered.

-

Sample Collection: Blood, urine, and feces were collected at predetermined time points.

-

Analytical Methods: Total radioactivity in plasma, urine, and feces was measured using accelerator mass spectrometry (AMS). Metabolite profiling in pooled plasma and urine was conducted using high-performance liquid chromatography (HPLC) coupled with AMS and two-dimensional liquid chromatography-tandem mass spectrometry (2D LC-MS/MS).

Phase 1b Dose-Ranging Study

-

Study Design: A randomized, double-masked, placebo-controlled study in healthy volunteers.

-

Dosing: Subjects received once-daily oral doses of 5, 10, 20, 30, or 40 mg of Emixustat or a placebo for 14 days.

-

Sample Collection: Blood samples were collected at various time points on Day 1 and Day 14 for pharmacokinetic analysis.

-

Analytical Methods: Plasma concentrations of Emixustat were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Visualizations

Signaling Pathway

Caption: Mechanism of action of Emixustat in the visual cycle.

Experimental Workflow

Caption: Typical experimental workflow for a clinical pharmacokinetic study of oral Emixustat.

Metabolic Pathway

Caption: Primary metabolic pathways of Emixustat in humans.

References

Emixustat's Impact on Photoreceptor Metabolic Demand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emixustat, a novel, orally administered visual cycle modulator, has emerged as a significant therapeutic candidate for various retinal diseases characterized by metabolic stress and photoreceptor degeneration. By selectively inhibiting the RPE65 isomerase, Emixustat effectively reduces the metabolic demands of photoreceptors, particularly in dark conditions. This guide provides a comprehensive overview of the core mechanism of action of Emixustat, its quantifiable effects on photoreceptor metabolism, and detailed experimental protocols for assessing these effects. The information is intended to serve as a technical resource for researchers and professionals involved in the development of retinal therapeutics.

Introduction: The High Metabolic Demand of Photoreceptors

Photoreceptor cells, especially rods, are among the most metabolically active cells in the body. In the dark, a constant influx of cations through cGMP-gated channels, known as the "dark current," maintains a depolarized state. To counteract this influx and maintain ionic homeostasis, the Na+/K+-ATPase pump continuously extrudes cations, a process that consumes substantial amounts of ATP and, consequently, oxygen.[1][2][3] Light absorption triggers a signaling cascade that closes these channels, hyperpolarizes the cell, and significantly reduces this metabolic burden.[1] In ischemic retinal diseases, the compromised vasculature may fail to meet the high oxygen demand of photoreceptors in the dark, leading to hypoxia and subsequent pathology.[1]

Mechanism of Action: Emixustat and the Visual Cycle

Emixustat is a non-retinoid small molecule that acts as a potent and selective inhibitor of the all-trans-retinyl ester isomerase, RPE65. RPE65 is a critical enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol, a precursor of the visual chromophore 11-cis-retinal. By inhibiting RPE65, Emixustat slows down the regeneration of 11-cis-retinal. This reduction in the availability of 11-cis-retinal to regenerate rhodopsin after photobleaching mimics a state of light adaptation, even in the dark. The resulting accumulation of apo-opsin (opsin without the chromophore) leads to a constitutive low-level activation of the phototransduction cascade, subsequent hydrolysis of cGMP, and closure of the cGMP-gated cation channels. This cascade of events ultimately reduces the metabolic demand of the photoreceptors.

Signaling Pathway of the Visual Cycle and Emixustat's Intervention

Caption: The visual cycle and the inhibitory action of Emixustat on RPE65.

Quantitative Effects of Emixustat on Photoreceptor Metabolism

The following tables summarize the key quantitative data from preclinical studies investigating the effects of Emixustat.

| Parameter | Value | Species | Assay | Reference |

| IC50 for RPE65 Inhibition | 4.4 nM | Bovine | In vitro isomerase assay | |

| ED50 for 11-cis-retinal reduction | 0.18 mg/kg | Mouse | HPLC analysis after photobleach | |

| ED50 for rod b-wave recovery slowing | 0.21 mg/kg | Mouse | Electroretinography (ERG) | |

| ED50 for A2E reduction | 0.47 mg/kg/day | Abca4-/- Mouse | HPLC analysis | |

| ED50 for reduction of neovascularization | 0.46 mg/kg | Mouse | Oxygen-induced retinopathy model | |

| Table 1: Potency and Efficacy of Emixustat in Preclinical Models. |

| Condition | Retinal Oxygen Tension (PO2) | Cation Channel Activity | Species | Reference |

| Vehicle-treated (dark) | Decreased after photobleach recovery | Increased | Rat | |

| Emixustat-treated (dark) | Remained elevated after photobleach | Reduced (comparable to light conditions) | Rat | |

| Table 2: Effect of Emixustat on Retinal Oxygen Tension and Cation Influx in Rats. |

Detailed Experimental Protocols

In Vitro RPE65 Isomerase Activity Assay

This assay quantifies the inhibitory effect of Emixustat on the enzymatic activity of RPE65.

Workflow Diagram:

Caption: Workflow for the in vitro RPE65 isomerase activity assay.

Methodology:

-

Preparation of Reaction Mixture: A reaction mixture is prepared containing bovine RPE microsomes (as a source of RPE65 and other necessary enzymes like LRAT), all-trans-retinol as the substrate, and cellular retinaldehyde-binding protein (CRALBP) to facilitate retinoid transfer.

-

Addition of Inhibitor: Emixustat is added to the reaction mixture at a range of concentrations.

-

Incubation: The mixture is incubated at 37°C to allow the enzymatic reaction to proceed.

-

Reaction Quenching: The reaction is stopped at a specific time point by adding a quenching agent, typically methanol.

-

Analysis: The amount of 11-cis-retinol produced is quantified using High-Performance Liquid Chromatography (HPLC).

-

IC50 Determination: The concentration of Emixustat that inhibits 50% of the RPE65 activity (IC50) is calculated from the dose-response curve.

Measurement of Retinal Oxygen Consumption

This protocol uses oxygen-sensitive microelectrodes to measure changes in retinal oxygen tension in vivo.

Workflow Diagram:

Caption: Workflow for measuring retinal oxygen consumption in vivo.

Methodology:

-

Animal Preparation: Adult rats (e.g., Long Evans) are anesthetized and placed in a stereotaxic apparatus to stabilize the head.

-

Drug Administration: Animals are treated with either Emixustat (e.g., 1 mg/kg, intravenous injection) or a vehicle control.

-

Photobleaching: After a set period to allow for drug distribution (e.g., 30-60 minutes), the retina is exposed to a bright light to bleach the photopigments (e.g., 1000 lux for 15 minutes).

-

Microelectrode Measurement: An oxygen-sensitive microelectrode is carefully advanced through the retina to record the partial pressure of oxygen (PO2) at different retinal depths.

-

Data Recording: Retinal PO2 profiles are recorded during the recovery period in darkness following the photobleach.

-

Analysis: The minimum retinal oxygen tension is analyzed to determine the rate of oxygen consumption. A decrease in PO2 indicates higher consumption, while a sustained higher PO2 suggests reduced consumption.

Measurement of Retinal Cation Influx using Mn²⁺-Enhanced MRI (MEMRI)

This non-invasive imaging technique uses manganese (Mn²⁺) as a surrogate for Ca²⁺ to assess cation channel activity.

Workflow Diagram:

References

An In-depth Technical Guide to Emixustat Hydrochloride: A Novel Visual Cycle Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract